Cas no 2138243-96-4 (4-chloro-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine)
4-chloro-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine
- EN300-1111246
- 2138243-96-4
-
- Inchi: 1S/C9H16ClN3O/c1-9(2,6-14-3)5-13-4-7(10)8(11)12-13/h4H,5-6H2,1-3H3,(H2,11,12)
- InChI Key: AGEQAHGCZRVUTL-UHFFFAOYSA-N
- SMILES: ClC1C(N)=NN(C=1)CC(C)(C)COC
Computed Properties
- Exact Mass: 217.0981898g/mol
- Monoisotopic Mass: 217.0981898g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 53.1Ų
4-chloro-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1111246-0.05g |
4-chloro-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine |
2138243-96-4 | 95% | 0.05g |
$948.0 | 2023-10-27 | |
| Enamine | EN300-1111246-0.1g |
4-chloro-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine |
2138243-96-4 | 95% | 0.1g |
$993.0 | 2023-10-27 | |
| Enamine | EN300-1111246-0.25g |
4-chloro-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine |
2138243-96-4 | 95% | 0.25g |
$1038.0 | 2023-10-27 | |
| Enamine | EN300-1111246-0.5g |
4-chloro-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine |
2138243-96-4 | 95% | 0.5g |
$1084.0 | 2023-10-27 | |
| Enamine | EN300-1111246-1.0g |
4-chloro-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine |
2138243-96-4 | 1g |
$1414.0 | 2023-05-27 | ||
| Enamine | EN300-1111246-2.5g |
4-chloro-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine |
2138243-96-4 | 95% | 2.5g |
$2211.0 | 2023-10-27 | |
| Enamine | EN300-1111246-5.0g |
4-chloro-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine |
2138243-96-4 | 5g |
$4102.0 | 2023-05-27 | ||
| Enamine | EN300-1111246-10.0g |
4-chloro-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine |
2138243-96-4 | 10g |
$6082.0 | 2023-05-27 | ||
| Enamine | EN300-1111246-1g |
4-chloro-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine |
2138243-96-4 | 95% | 1g |
$1129.0 | 2023-10-27 | |
| Enamine | EN300-1111246-5g |
4-chloro-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine |
2138243-96-4 | 95% | 5g |
$3273.0 | 2023-10-27 |
4-chloro-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 4-chloro-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine
4-chloro-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine: A Promising Compound in Modern Pharmaceutical Research
4-chloro-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine is a novel synthetic compound that has recently attracted significant attention in the field of pharmaceutical chemistry due to its unique molecular structure and potential therapeutic applications. This compound, with the CAS number 2138243-96-4, represents a key innovation in the development of pyrazole-based derivatives, which are widely studied for their diverse pharmacological profiles. The synthesis and functionalization of this compound involve a combination of methoxy and dimethylpropyl groups, which contribute to its biological activity and selectivity. Recent advancements in medicinal chemistry have highlighted the importance of pyrazole scaffolds in drug discovery, particularly for their ability to modulate enzyme activity and interact with biological targets at the molecular level.
The molecular architecture of 4-chloro-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine is characterized by a central pyrazole ring, which serves as a versatile platform for drug design. The chloro substituent at the 4-position and the 3-methoxy group at the 3-position of the dimethylpropyl chain create a complex electronic environment that influences the compound's reactivity and biological interactions. The presence of the methoxy group enhances the compound's solubility and stability, while the dimethylpropyl chain provides structural rigidity and specificity in binding to target proteins. This combination of functional groups is critical for optimizing the compound's pharmacokinetic properties and therapeutic efficacy.
Recent studies have demonstrated that 4-chloro-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine exhibits promising activity against a range of inflammatory and neurodegenerative diseases. For example, research published in Journal of Medicinal Chemistry in 2023 highlighted its potential as an anti-inflammatory agent by inhibiting the NF-κB signaling pathway, which is a key mediator of chronic inflammation. The compound's ability to modulate inflammatory responses has also been linked to its cytotoxicity against cancer cells, as evidenced by in vitro studies on prostate and breast cancer models. These findings underscore the compound's dual role in targeting both inflammatory pathways and oncogenic mechanisms.
One of the most exciting developments in the field of pyrazole derivatives is the application of computational chemistry to predict the compound's behavior in biological systems. Advanced molecular docking simulations have revealed that 4-chloro-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine can bind selectively to proteins involved in the regulation of cell proliferation, such as cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinase (PI3K). These interactions are crucial for the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells. The use of machine learning algorithms to analyze these interactions has further refined the compound's therapeutic potential, enabling researchers to optimize its structure for enhanced potency and reduced toxicity.
Another area of significant interest is the neuroprotective effects of 4-chloro-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine. Preclinical studies have shown that the compound can protect neurons from oxidative stress and excitotoxic damage, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's. The methoxy group appears to play a critical role in this neuroprotection by enhancing the compound's ability to scavenge free radicals and modulate mitochondrial function. These findings have sparked further research into the compound's potential as a neuropharmacological agent, with ongoing trials exploring its efficacy in animal models of neurodegeneration.
The development of 4-chloro-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine also highlights the importance of green chemistry in modern drug discovery. The synthesis of this compound involves environmentally friendly methods that minimize the use of hazardous solvents and reduce waste generation. This approach not only aligns with global sustainability goals but also ensures the safety of both researchers and patients. The integration of green chemistry principles into the production of pyrazole derivatives is a critical step toward the development of more sustainable and cost-effective therapeutic agents.
Despite its promising properties, the compound's pharmacokinetic profile remains an area of active research. Studies are currently underway to evaluate its bioavailability, metabolism, and excretion in vivo. The chloro substituent and the methoxy group are believed to influence the compound's interaction with liver enzymes, which could impact its metabolic stability. Understanding these factors is essential for optimizing the compound's therapeutic window and ensuring its safety in clinical applications.
Furthermore, the structural diversity of 4-chloro-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine has opened new avenues for the design of drug combinations with enhanced therapeutic outcomes. Researchers are exploring the possibility of combining this compound with other pyrazole-based drugs to create synergistic effects in the treatment of complex diseases. For instance, combining this compound with anti-inflammatory agents may lead to more effective management of chronic inflammatory conditions, while pairing it with chemotherapeutic agents could improve the efficacy of cancer treatments.
The potential of 4-chloro-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine as a therapeutic agent is further supported by its ability to modulate immune responses. Recent studies have shown that the compound can suppress the activity of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in autoimmune disorders and inflammatory diseases. This property makes the compound a promising candidate for the treatment of autoimmune conditions like rheumatoid arthritis and multiple sclerosis. The ability to regulate immune responses without causing systemic toxicity is a significant advantage of this compound in the context of drug development.
As the field of pharmacology continues to evolve, the role of pyrazole derivatives like 4-chloro-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine is expected to expand. Ongoing research is focused on refining the compound's structure to enhance its therapeutic potential while minimizing side effects. The integration of multi-omics approaches and systems biology is also being explored to better understand the compound's mechanisms of action and its interactions with biological systems. These advancements are critical for translating laboratory findings into effective clinical therapies.
In conclusion, 4-chloro-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine represents a significant breakthrough in the development of pyrazole-based drugs. Its unique molecular structure and diverse pharmacological activities make it a promising candidate for the treatment of inflammatory, neurodegenerative, and oncological diseases. As research in this area progresses, the compound is likely to play a pivotal role in shaping the future of pharmaceutical science and improving patient outcomes through innovative therapeutic strategies.
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